7-Hydroxyisoindolin-1-one
CAS No.: 1033809-85-6
Cat. No.: VC2843806
Molecular Formula: C8H7NO2
Molecular Weight: 149.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1033809-85-6 |
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Molecular Formula | C8H7NO2 |
Molecular Weight | 149.15 g/mol |
IUPAC Name | 7-hydroxy-2,3-dihydroisoindol-1-one |
Standard InChI | InChI=1S/C8H7NO2/c10-6-3-1-2-5-4-9-8(11)7(5)6/h1-3,10H,4H2,(H,9,11) |
Standard InChI Key | QZKWUFXTQKCDBI-UHFFFAOYSA-N |
SMILES | C1C2=C(C(=CC=C2)O)C(=O)N1 |
Canonical SMILES | C1C2=C(C(=CC=C2)O)C(=O)N1 |
Introduction
Chemical Structure and Properties
7-Hydroxyisoindolin-1-one (CAS No.: 1033809-85-6) is characterized by its molecular formula C8H7NO2 and a molecular weight of 149.15 g/mol. The compound consists of a bicyclic system with a benzene ring fused to a γ-lactam (five-membered ring containing a nitrogen atom). The key structural features include:
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A hydroxyl group (-OH) at the 7-position of the isoindolinone scaffold
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A carbonyl group (C=O) at the 1-position
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A secondary amine (-NH-) at the 2-position
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An aromatic character due to the benzene portion of the molecule
The isoindolinone scaffold is particularly important in medicinal chemistry due to its stability and ability to interact with various biological targets. The presence of both hydrogen bond donors (OH, NH) and acceptors (C=O) in 7-hydroxyisoindolin-1-one enhances its potential for molecular recognition in biological systems.
Physical Properties
Table 1: Physical Properties of 7-Hydroxyisoindolin-1-one
Property | Value |
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Molecular Formula | C8H7NO2 |
Molecular Weight | 149.15 g/mol |
Physical State | Solid |
CAS Number | 1033809-85-6 |
LogP (predicted) | ~0.8-1.2 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 2 |
The compound's relatively low molecular weight and balanced hydrophilicity/hydrophobicity make it an attractive scaffold for medicinal chemistry applications.
Synthesis Methods
Several synthetic routes have been developed for the preparation of 7-hydroxyisoindolin-1-one and its derivatives. The synthesis strategies generally focus on constructing the isoindolinone core followed by functionalization or starting with appropriately substituted precursors.
Ultrasonic Irradiation Method
One efficient approach involves ultrasonic irradiation, which enhances reaction rates and yields when synthesizing 7-hydroxyisoindolin-1-one. This method represents an advancement over conventional synthesis techniques by:
Photodecarboxylative Addition Method
Another documented approach involves the photodecarboxylative addition of carboxylates to phthalimide derivatives, followed by acid-catalyzed dehydration. This method is notable for:
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Utilizing light energy to drive the reaction
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Providing a regioselective approach to functionalized isoindolinones
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Being amenable to both laboratory and industrial scale applications
Synthesis of Related Compounds
Research on closely related compounds provides valuable insights into potential synthetic routes. For instance, the synthesis of 6,7-dihydroxyisoindolin-1-one derivatives has been well-documented, involving:
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Starting from methyl 2-chloromethyl-3,4-dimethoxybenzoate
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Coupling with appropriate amines to form lactams
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Subsequent functionalization through chlorosulfonation and amination
These procedures could be modified for the selective synthesis of 7-hydroxyisoindolin-1-one by using appropriately protected starting materials or selective deprotection strategies.
Biological Activities and Medicinal Applications
7-Hydroxyisoindolin-1-one and its structural analogs have demonstrated various biological activities, making them subjects of interest in drug discovery.
Compound | Structure | IN Inhibition (μM) |
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4a | 6,7-Dihydroxyisoindolin-1-one with Cl-substituted benzyl | 0.16 ± 0.08 (ST assay) |
4b | 6,7-Dihydroxyisoindolin-1-one with sulfonamide and Cl-substituted benzyl | 0.074 ± 0.01 (ST assay) |
6a | 7,8-Dihydroxy-3,4-dihydroisoquinolin-1(2H)-one with Cl-substituted benzyl | 2.1 ± 0.6 (ST assay) |
Note: ST assay refers to strand transfer assay, measuring the ability to inhibit HIV-1 integrase strand transfer activity .
Structure-Activity Relationships and Analogues
Understanding structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds based on the 7-hydroxyisoindolin-1-one scaffold.
Comparison with Structural Analogues
Several structural modifications of the basic isoindolinone scaffold have been investigated, revealing important SAR insights:
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Hydroxylation pattern: The position and number of hydroxyl groups significantly affect biological activity. For instance, 6,7-dihydroxyisoindolin-1-one derivatives show enhanced HIV-1 integrase inhibitory activity compared to mono-hydroxylated analogues, likely due to improved metal chelation properties .
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Ring system modifications: Transforming the bicyclic system of isoindolinones to a system, as in isoquinolinones, generally results in decreased activity. For example, 7,8-dihydroxy-3,4-dihydroisoquinolin-1(2H)-one showed a 13-fold reduction in strand transfer inhibitory potency compared to 6,7-dihydroxyisoindolin-1-one .
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Introduction of functional groups: Adding substituents such as sulfonamides can significantly enhance biological activity. The addition of a 4-sulfonamide group to 6,7-dihydroxyisoindolin-1-one resulted in a two-fold increase in strand transfer inhibitory potency .
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Halogenation: The addition of halogen atoms (particularly bromine and chlorine) to the isoindolinone scaffold often enhances both chemical stability and biological activity, as seen in 4-bromo-7-hydroxyisoindolin-1-one.
Notable Derivatives
Several derivatives of the basic isoindolinone structure have shown promising activity:
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6,7-Dihydroxy-1-oxoisoindoline-4-sulfonamide derivatives exhibited nanomolar potencies against both wild-type and raltegravir-resistant mutant forms of HIV-1 integrase .
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Dimeric bis-6,7-dihydroxyisoindolin-1-one-4-sulfonamides have been synthesized to target the tetrameric form of HIV-1 integrase, although they showed reduced potency in cell-based assays despite maintaining in vitro activity .
Applications in Organic Synthesis
7-Hydroxyisoindolin-1-one serves as a valuable building block in organic synthesis, contributing to the development of more complex molecules.
As a Synthetic Intermediate
The compound functions as an important intermediate in the synthesis of:
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More complex heterocyclic systems
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Functionalized isoindolinones with diverse substitution patterns
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Pharmaceutical compounds targeting various biological activities
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Materials with specific physical or chemical properties
Reactivity Profile
The reactivity of 7-hydroxyisoindolin-1-one is primarily determined by its functional groups:
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The hydroxyl group can undergo O-alkylation, O-acylation, and other transformations
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The lactam N-H allows for N-alkylation and other nitrogen-directed chemistry
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The aromatic system is amenable to electrophilic aromatic substitution reactions
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The carbonyl group provides opportunities for nucleophilic addition reactions
This diverse reactivity profile makes 7-hydroxyisoindolin-1-one versatile in synthetic applications, allowing for selective functionalization and derivatization.
Current Research Trends and Future Directions
Research involving 7-hydroxyisoindolin-1-one and related isoindolinones continues to evolve, with several promising directions emerging.
Emerging Research Areas
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Development of simplified HIV-1 integrase inhibitors based on the hydroxylated isoindolinone scaffold, focusing on improved pharmacokinetic properties and activity against resistant strains.
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Exploration of 7-hydroxyisoindolin-1-one as a potential scaffold for targeting other enzymes that utilize metal cofactors, given its potential metal-chelating properties.
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Investigation of photochemical properties for applications in materials science and photocatalysis.
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Computational studies to better understand the structure-activity relationships and binding modes of isoindolinone derivatives.
Future Research Opportunities
Several gaps in the current research present opportunities for future studies:
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Comprehensive evaluation of 7-hydroxyisoindolin-1-one's biological activities across various targets and disease models.
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Development of more efficient and selective synthetic methodologies for accessing this compound and its derivatives.
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Exploration of synergistic effects when combining 7-hydroxyisoindolin-1-one derivatives with other classes of therapeutics.
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Structure-based drug design approaches to optimize the isoindolinone scaffold for specific biological targets.
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